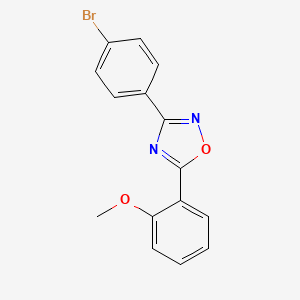

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

説明

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to the oxadiazole ring

準備方法

The synthesis of 3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with 2-methoxybenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions. For example, it can undergo nucleophilic aromatic substitution with amines to form corresponding anilines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives. For instance, the methoxy group can be demethylated to form a phenol derivative.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions with other compounds, leading to the formation of more complex heterocyclic structures.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. Specifically, 3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been evaluated for its efficacy against various bacterial strains. Studies indicate that the bromine and methoxy substituents enhance its activity by increasing lipophilicity and facilitating membrane penetration .

Anti-inflammatory Properties

This compound has also shown potential as an anti-inflammatory agent. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs. The mechanism is believed to involve the modulation of signaling pathways associated with inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound's effectiveness is attributed to its ability to disrupt cellular processes critical for cancer cell survival .

Materials Science

Fluorescent Materials

The unique electronic properties of this compound make it suitable for applications in optoelectronic materials. Its ability to emit fluorescence upon excitation allows for its use in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging .

Polymer Additives

In materials science, this oxadiazole derivative is explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation under heat and light exposure .

Agricultural Chemistry

Pesticide Development

The compound's bioactive properties have led to investigations into its use as a pesticide or herbicide. Preliminary studies indicate that it may possess herbicidal activity against specific weed species, suggesting potential applications in crop protection strategies .

Case Studies

作用機序

The mechanism of action of 3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.

類似化合物との比較

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

3-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of a bromine atom. This compound may have different reactivity and biological activities.

3-(4-Bromophenyl)-5-(2-hydroxyphenyl)-1,2,4-oxadiazole: Similar structure but with a hydroxy group instead of a methoxy group. This compound may have different solubility and reactivity.

3-(4-Bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a methoxy group. This compound may have different physical and chemical properties.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

生物活性

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their potential as pharmacologically active agents, exhibiting various therapeutic properties including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

The biological activity of oxadiazoles often involves interactions with specific molecular targets such as enzymes and receptors. For instance, compounds in this class have been shown to inhibit various enzymes including histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and other diseases . The presence of bromine and methoxy groups in the structure may enhance binding affinity and selectivity towards these targets.

Anticancer Activity

Numerous studies have explored the anticancer potential of oxadiazole derivatives. For example, research indicates that 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. A study reported that related compounds showed IC50 values ranging from 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC-3 | TBD |

| N-(2-methoxyphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (melanoma) | 6.82 |

| N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | HCT-15 (colon) | TBD |

Note: TBD = To Be Determined; data sourced from various studies on related compounds .

Antimicrobial Activity

Oxadiazoles also demonstrate antimicrobial properties. Compounds with electron-withdrawing groups like bromine at the para position have shown increased efficacy against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

| Compound | Microbial Strain | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Effective |

| N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | Escherichia coli | Moderate |

Case Studies

A significant case study highlighted the synthesis and evaluation of various oxadiazole derivatives for their anticancer activity. The study utilized the National Cancer Institute's guidelines to assess cytotoxicity across multiple cancer cell lines. Compounds were evaluated using MTT assays to determine their effectiveness in inhibiting cell proliferation .

特性

IUPAC Name |

3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c1-19-13-5-3-2-4-12(13)15-17-14(18-20-15)10-6-8-11(16)9-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHCNRHXTIQIMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355042 | |

| Record name | 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331989-19-6 | |

| Record name | 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。